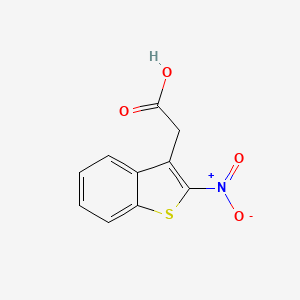
(2-Nitro-1-benzothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitro-1-benzothiophen-3-yl)acetic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a nitro group at the 2-position and an acetic acid moiety at the 3-position of the benzothiophene ring makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitro-1-benzothiophen-3-yl)acetic acid typically involves the nitration of 1-benzothiophene followed by the introduction of the acetic acid moiety. One common method involves the following steps:
Nitration: 1-Benzothiophene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Acetylation: The nitrated product is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetic acid moiety at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (2-Amino-1-benzothiophen-3-yl)acetic acid.
Substitution: Various substituted benzothiophene derivatives.
Oxidation: Carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Nitro-1-benzothiophen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its derivatives may serve as probes for investigating biological pathways.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mecanismo De Acción
The mechanism of action of (2-Nitro-1-benzothiophen-3-yl)acetic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The acetic acid moiety may facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s interactions with molecular targets and pathways can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-Nitro-1-benzothiophen-3-yl)acetic acid: Unique due to the presence of both nitro and acetic acid groups.
(2-Amino-1-benzothiophen-3-yl)acetic acid: Similar structure but with an amino group instead of a nitro group.
(2-Nitro-1-benzofuran-3-yl)acetic acid: Similar structure but with an oxygen atom in the ring instead of sulfur.
Uniqueness
This compound is unique due to the combination of the nitro group and the acetic acid moiety on the benzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
5453-74-7 |
|---|---|
Fórmula molecular |
C10H7NO4S |
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
2-(2-nitro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4S/c12-9(13)5-7-6-3-1-2-4-8(6)16-10(7)11(14)15/h1-4H,5H2,(H,12,13) |
Clave InChI |
LPGVIKVTBPUNRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


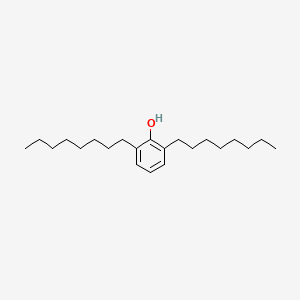

![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)


![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)


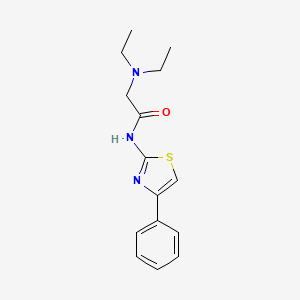
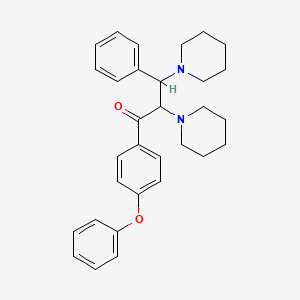

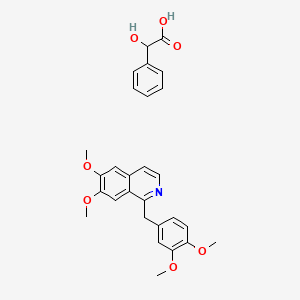
![3-(2-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14737760.png)

